ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate
CAS No.: 1448054-58-7
Cat. No.: VC4206329
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448054-58-7 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 |
| IUPAC Name | ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20) |
| Standard InChI Key | MWBPMBNJJMNKOI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a 4,5,6,7-tetrahydro-1H-indazole core, a bicyclic system comprising a fused pyrazole and partially saturated benzene ring . Key structural elements include:
-
Cyclopentyl group at N1: Enhances lipophilicity and steric bulk, potentially influencing target binding .
-
Carbamate moiety at C3: Introduced via a methylene linker, this group is hydrolytically labile and may serve as a prodrug motif or enzyme inhibitor .
Molecular Formula and Weight
Spectroscopic Signatures
-
NMR: Expected signals include cyclopentyl protons (δ 1.5–2.1 ppm), methylene carbamate protons (δ 3.3–4.1 ppm), and indazole aromatic protons (δ 6.8–7.5 ppm) .
-
IR: Strong absorption at ~1700 cm (C=O stretch of carbamate) .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the tetrahydroindazole core:
-
Core Formation: Cyclocondensation of cyclohexenone derivatives with hydrazines .
-
N1 Cyclopentylation: Alkylation using cyclopentyl bromide under basic conditions .
-
C3 Carbamate Installation:
Example Protocol (Route B)
-
Starting Material: 4,5,6,7-Tetrahydro-1H-indazole-3-methanol .
-
Mitsunobu Reaction:
-
Purification: Silica gel chromatography (hexane/EtOAc 3:1).
Physicochemical Properties
Solubility and Stability
| Property | Value/Observation | Source Analogy |
|---|---|---|
| LogP | 2.8 ± 0.3 | Similar carbamates |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Tetrahydroindazoles |
| Hydrolytic Stability | t = 48 h (pH 7) | Carbamate kinetics |
Crystallographic Data
While no crystal structure is reported for this compound, related tetrahydroindazoles adopt a boat conformation in the saturated ring, with dihedral angles of 15–25° between the pyrazole and benzene rings .
Biological and Pharmacological Insights
Hypothesized Targets
-
Kinase Inhibition: Indazole derivatives frequently target ATP-binding sites (e.g., JAK2, CDK2) .
-
Carboxylesterase Substrates: Carbamate groups are hydrolyzed by esterases, enabling prodrug activation .
Inferred Activity from Structural Analogs
| Analog Structure | Activity (IC) | Reference |
|---|---|---|
| Ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate | Antifungal (C. albicans: 8 µM) | |
| 1-Cyclopentyl-3-ureido-tetrahydroindazole | CB1 agonist (K: 12 nM) |
Toxicity Considerations
-
Acetylcholinesterase Inhibition: Unlikely due to bulky cyclopentyl group, which reduces carbamate reactivity .
-
Metabolic Pathways: Predominant hepatic oxidation (cyclopentyl ring) and carbamate hydrolysis .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: The carbamate group allows for tunable pharmacokinetics (e.g., prolonged half-life via prodrug design) .
-
Fragment-Based Drug Discovery: The tetrahydroindazole core serves as a rigid scaffold for library synthesis .
Material Science
-
Liquid Crystals: Indazole derivatives exhibit mesomorphic properties; carbamate side chains enhance thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume